molecular formula C19H22FN3O B6022541 2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylpyrazine

2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylpyrazine

Cat. No. B6022541
M. Wt: 327.4 g/mol
InChI Key: UHHAMRCPRCNHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylpyrazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound, also known as FMP, is a pyrazine derivative that has been shown to have promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of 2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylpyrazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic and antidepressant effects. This compound has also been shown to modulate the activity of various neurotransmitters, including serotonin, norepinephrine, and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects. This compound has also been shown to modulate the activity of various ion channels and receptors, which may contribute to its analgesic effects.

Advantages and Limitations for Lab Experiments

2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylpyrazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in preclinical models. However, this compound has several limitations as well. It has poor water solubility, which may limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on 2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylpyrazine. One potential direction is to further investigate its potential therapeutic applications in various fields of medicine, including addiction and substance abuse disorders. Another potential direction is to investigate the molecular mechanism of action of this compound, which may provide insights into its therapeutic effects. Finally, future research could focus on developing more water-soluble derivatives of this compound to overcome its limitations in certain experiments.

Synthesis Methods

The synthesis of 2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylpyrazine involves the reaction of 2-acetyl-5-methylpyrazine with 2-(2-fluorophenyl)ethylamine and piperidine in the presence of acetic anhydride. The resulting compound is then purified by recrystallization to obtain pure this compound.

Scientific Research Applications

2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylpyrazine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have antipsychotic, antidepressant, anxiolytic, and analgesic effects in preclinical studies. This compound has also been studied for its potential use in treating addiction and substance abuse disorders.

properties

IUPAC Name

[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c1-14-11-22-18(12-21-14)19(24)23-10-4-5-15(13-23)8-9-16-6-2-3-7-17(16)20/h2-3,6-7,11-12,15H,4-5,8-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHAMRCPRCNHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCCC(C2)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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